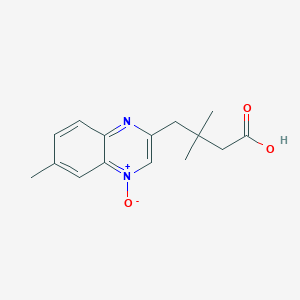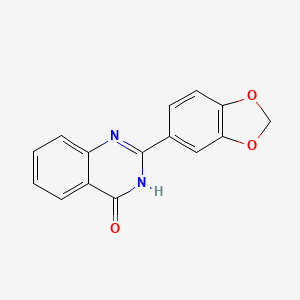![molecular formula C22H26N4O6 B6009855 N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B6009855.png)
N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-(4-morpholinyl)-5-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-(4-morpholinyl)-5-nitrobenzamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA repair. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound are discussed below.
作用機序
N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-(4-morpholinyl)-5-nitrobenzamide inhibits PARP by binding to its catalytic domain. PARP plays a crucial role in DNA repair, and its inhibition leads to the accumulation of DNA damage, resulting in cell death. The compound has been shown to selectively target cancer cells that have defects in DNA repair pathways, making it a promising therapeutic agent in cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell death in cancer cells. The compound has also been shown to reduce inflammation and oxidative stress in neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-(4-morpholinyl)-5-nitrobenzamide in lab experiments is its potent inhibition of PARP. The compound has been shown to have high selectivity for PARP, making it a useful tool in studying the role of PARP in DNA repair and cell death. However, the compound has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the research of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-(4-morpholinyl)-5-nitrobenzamide. One direction is the development of more potent and selective PARP inhibitors for cancer treatment. Another direction is the investigation of the compound's potential therapeutic applications in other diseases, such as cardiovascular and metabolic diseases. Additionally, the compound's pharmacokinetics and toxicity need to be further studied to evaluate its safety and efficacy in clinical trials.
合成法
The synthesis of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-(4-morpholinyl)-5-nitrobenzamide involves a series of chemical reactions. The starting materials are 4-nitrobenzoic acid, 4-(4-morpholinyl)aniline, and isobutyryl chloride. The reaction involves the formation of an amide bond between the isobutyryl chloride and 4-(4-morpholinyl)aniline, followed by the nitration of the resulting compound with nitric acid. The final step involves the coupling of the nitroaniline with 4-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
科学的研究の応用
N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-(4-morpholinyl)-5-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases. PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. The compound has also been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-2-morpholin-4-yl-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6/c1-14(2)21(27)24-18-6-4-15(12-20(18)31-3)23-22(28)17-13-16(26(29)30)5-7-19(17)25-8-10-32-11-9-25/h4-7,12-14H,8-11H2,1-3H3,(H,23,28)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTIGNUXHNEVSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol](/img/structure/B6009780.png)
![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B6009787.png)
![2-(2-{[1-(2-furyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)-N-(2-methylphenyl)acetamide](/img/structure/B6009793.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]acetamide](/img/structure/B6009809.png)
![3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6009816.png)
![5-(3-chlorophenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B6009818.png)
![2-({[(4-fluorophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylic acid](/img/structure/B6009835.png)
![3-methoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6009841.png)



![1-[(3-methylphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine](/img/structure/B6009874.png)
![methyl 4-oxo-4-{3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}butanoate](/img/structure/B6009878.png)
amino]-N-phenylbutanamide](/img/structure/B6009885.png)
